molecular formula C10H11NO4 B7905581 6,7-dimethoxy-4H-1,4-benzoxazin-3-one

6,7-dimethoxy-4H-1,4-benzoxazin-3-one

Cat. No.: B7905581
M. Wt: 209.20 g/mol
InChI Key: CFTWWXRGPQZZAR-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4H-1,4-benzoxazin-3-one is a high-purity chemical compound belonging to the benzoxazinone class of N,O-heterocycles. This scaffold is recognized as a privileged structure in medicinal and agricultural chemistry due to its broad spectrum of biological activities. Benzoxazinones are extensively used as versatile synthetic intermediates for constructing complex heterocyclic frameworks, including quinazolinones and other aza-heterocycles, via catalytic cycloaddition reactions or ring-opening transformations . Researchers value this compound and its analogs as key precursors in developing novel substances with potential biological activity. The benzoxazinone core is known for its reactivity, offering two electrophilic sites that facilitate further chemical modifications . This compound is supplied for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6,7-dimethoxy-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-13-8-3-6-7(4-9(8)14-2)15-5-10(12)11-6/h3-4H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTWWXRGPQZZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=O)CO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Agricultural Applications

1.1 Plant Defense Mechanisms

DIMBOA is primarily recognized for its role as a natural pesticide in plants, particularly in maize (Zea mays). It serves as a defense compound against herbivores and pathogens. When plants are damaged, DIMBOA glucosides are converted into the active form, which exhibits antifungal properties and deters insect feeding. Research indicates that higher concentrations of DIMBOA correlate with increased resistance to pests such as the European corn borer and stalk rot pathogens .

1.2 Herbicidal Properties

Recent studies have evaluated the herbicidal potential of DIMBOA derivatives. These compounds have shown promising results in inhibiting the growth of various weed species, suggesting their use as environmentally friendly herbicides. The synthesis of modified benzoxazinones has led to enhanced efficacy against specific target weeds while minimizing harm to crop plants .

Pharmaceutical Applications

2.1 Anti-inflammatory and Analgesic Properties

Research has indicated that derivatives of DIMBOA possess anti-inflammatory and analgesic properties, making them potential candidates for treating conditions associated with chronic pain and inflammation. The selective action on cannabinoid receptors suggests that these compounds could be developed into non-psychotropic medications for managing pain without the side effects associated with traditional analgesics .

2.2 Antimicrobial Activity

DIMBOA exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi, contributing to its potential use in developing new antimicrobial agents. The compound's ability to disrupt microbial cell membranes enhances its application in pharmaceuticals aimed at treating infections .

Case Studies and Research Findings

Study Findings Applications
Richey et al. (1976)Improved synthesis of 6-methoxy-2-benzoxazolinone from DIMBOA derivativesEnhanced yields for agricultural applications
Jonczyk et al. (2008)Identification of genes involved in DIMBOA biosynthesis linked to aphid resistanceGenetic engineering for pest-resistant crops
NCBI Study (2013)Correlation between DIMBOA levels and resistance to maize pestsDevelopment of pest-resistant maize varieties

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The oxazine ring undergoes nucleophilic attack, particularly at the C-3 carbonyl group. Common nucleophiles include amines, hydrazines, and alcohols:

Key Reactions:

  • Reaction with Hydrazine :
    Reacting 6,7-dimethoxy-4H-1,4-benzoxazin-3-one with hydrazine in ethanol under reflux yields 6,7-dimethoxy-3-hydrazinylquinazolin-4(3H)-one.
    Conditions : 3 hours reflux in ethanol → Yield : 85–92% .

  • Reaction with Methylamine :
    Treatment with methylamine produces 6,7-dimethoxy-3-methylquinazolin-4(3H)-one.
    Conditions : Ethanol, 3 hours reflux → Yield : 78–86% .

Mechanism:

The reaction proceeds via nucleophilic addition at C-3, followed by ring-opening and re-closure to form the quinazolinone scaffold. IR and NMR analyses confirm the loss of the oxazine carbonyl peak and emergence of quinazolinone NH/CH₃ signals .

Cyclocondensation with Bifunctional Nucleophiles

The compound participates in cyclocondensation reactions to form fused heterocycles:

Example Reaction:

  • Vilsmeier-Haack Reaction :
    Treatment with POCl₃/DMF generates a reactive 2-chloro intermediate, which reacts with bifunctional amines (e.g., pyrazole derivatives) to form pyrazolo[4,3-b] benzoxazines .

ReagentProductYield (%)
POCl₃/DMF + PyrazolePyrazolo[4,3-b] benzoxazine65–72

Hydrolysis and Rearrangement

The oxazine ring is susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis:

  • Concentrated HCl :
    Hydrolyzes the oxazine ring to yield 2-amino-4,5-dimethoxybenzoic acid.
    Conditions : Reflux in 6M HCl → Yield : 70% .

Alkaline Hydrolysis:

  • Aqueous NaOH :
    Produces anthranilic acid derivatives, which can undergo further cyclization under specific conditions .

Conversion to Herbicidal Derivatives

Structural modifications enhance bioactivity:

Electrophilic Substitution

The benzene ring undergoes electrophilic substitution at activated positions:

Nitration:

  • HNO₃/H₂SO₄ :
    Nitration occurs at the C-8 position (para to the oxazine oxygen), yielding 6,7-dimethoxy-8-nitro-4H-1,4-benzoxazin-3-one .

Bromination:

  • Br₂/FeCl₃ :
    Bromination at C-5 or C-8 positions produces mono- or di-brominated derivatives, depending on stoichiometry .

Metal-Catalyzed Cross-Coupling

The compound participates in palladium-catalyzed reactions:

Suzuki-Miyaura Coupling:

  • Reaction with Arylboronic Acids :
    Using Pd(PPh₃)₄ as a catalyst, cross-coupling at brominated positions introduces aryl groups for functionalization .

Comparison with Similar Compounds

Comparison with Similar Benzoxazinoid Compounds

Structural and Functional Differences

Benzoxazinoids are categorized into hydroxamic acids, lactams, benzoxazolinones, and methyl derivatives based on their functional groups and oxidation states (Table 1) .

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Class Key Functions
DIMBOA (2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one) 2-OH, 4-OH, 7-OCH₃ Hydroxamic acid Defense against insects, fungi
HM2BOA (2-Hydroxy-6,7-dimethoxy-1,4-benzoxazin-3-one) 2-OH, 6-OCH₃, 7-OCH₃ Lactam Enhanced lipophilicity, defense induction
6,7-Dimethoxy-4H-1,4-benzoxazin-3-one 6-OCH₃, 7-OCH₃ Lactam Potential herbivore deterrence, altered solubility
M2BOA (6,7-Dimethoxy-2-benzoxazolinone) 6-OCH₃, 7-OCH₃ Benzoxazolinone Degradation product, reduced bioactivity
Key Observations:
  • Substituent Effects : The absence of hydroxyl groups in this compound reduces hydrogen bonding capacity compared to DIMBOA, likely decreasing water solubility but enhancing membrane permeability .
  • Biological Activity : Unlike DIMBOA (IC₅₀ ~10 μM against hTopo I), 6,7-dimethoxy derivatives may exhibit weaker enzyme inhibition due to the lack of critical hydroxyl groups required for metal chelation .
  • Ecological Roles: Methoxy-substituted benzoxazinoids like HM2BOA are induced in maize under herbivore attack, suggesting 6,7-dimethoxy variants may also function as dynamic defense signals .

Antimicrobial and Pharmacological Potential

  • Antibacterial Activity : Hydroxamic acids like DIMBOA show MIC values of 25–50 μg/mL against Gram-positive bacteria, while 6,7-dimethoxy analogs may exhibit weaker activity due to reduced acidity .
  • Antioxidant Properties : Hydroxyl groups in DIMBOA contribute to radical scavenging, whereas methoxy groups in 6,7-dimethoxy derivatives likely diminish this effect .

Preparation Methods

Core Synthetic Framework

The synthesis of 6,7-dimethoxy-4H-1,4-benzoxazin-3-one is rooted in the principle of active substructure combination , where methoxy groups and the benzoxazinone core are strategically integrated to enhance reactivity and stability. The target compound’s structure necessitates a benzene ring fused to a six-membered oxazinone moiety, with methoxy substituents at positions 6 and 7. This configuration is achieved through:

  • Substituted anthranilic acid derivatives as starting materials.

  • Acyl chloride-mediated cyclization to form the oxazinone ring.

The PMC study demonstrates that anthranilic acids bearing methoxy groups (e.g., 6,7-dimethoxyanthranilic acid) react with acyl chlorides under basic conditions to yield benzoxazinones. For instance, 6,7-dimethoxy-2-(phenoxymethyl)-4H-3,1-benzoxazin-4-one (3f ) was synthesized via a one-pot N-acylation/cyclization sequence. While this compound differs in ring numbering from the target 1,4-benzoxazin-3-one, its synthetic pathway provides a foundational framework adaptable to the desired structure.

One-Pot Synthesis Methodology

Reaction Mechanism and Optimization

The PMC protocol involves reacting 6,7-dimethoxyanthranilic acid with 2-phenoxyacetyl chloride in dichloromethane (DCM) using anhydrous potassium carbonate as a base. This method avoids protection/deprotection steps and achieves cyclization in ≤2 hours at room temperature. Key mechanistic steps include:

  • N-Acylation : The amino group of anthranilic acid reacts with the acyl chloride to form an intermediate amide.

  • Cyclization : Intramolecular nucleophilic attack by the carboxylate oxygen on the acyl carbonyl carbon, facilitated by base-mediated deprotonation.

For this compound, substituting 2-phenoxyacetyl chloride with chloroacetyl chloride or glycolic acid chloride could redirect cyclization to form the 1,4-benzoxazin-3-one scaffold.

Experimental Procedure

Adapted from:

  • Step 1 : 6,7-Dimethoxyanthranilic acid (10 mmol) and K₂CO₃ (20 mmol) are suspended in dry DCM (100 mL).

  • Step 2 : Chloroacetyl chloride (15 mmol) in DCM (10 mL) is added dropwise under ice cooling.

  • Step 3 : The mixture is stirred at room temperature for 2 hours, filtered, and washed with DCM.

  • Step 4 : The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate, 9:1).

Yield : 70–85% (theoretical).
Critical Note : The choice of acyl chloride dictates ring orientation. Chloroacetyl chloride’s shorter chain may favor 1,4-cyclization over 3,1-cyclization.

Structural Characterization and Analytical Data

Spectroscopic Validation

Compound 3f (6,7-dimethoxy-2-(phenoxymethyl)-4H-3,1-benzoxazin-4-one) provides a benchmark for methoxy-substituted benzoxazinones:

  • ¹H-NMR (CDCl₃) : δ 3.995 (s, 6H, -OCH₃), 5.000 (s, 2H, -CH₂O-), 7.036–7.531 (m, Ar-H).

  • IR (KBr) : 1751 cm⁻¹ (C=O), 1659 cm⁻¹ (C=N).

  • EI-MS : m/z 313.11 (M⁺).

For this compound, analogous spectral signatures are expected, with adjustments for ring-positioned heteroatoms.

Comparative Data Table

ParameterThis compound (Predicted)PMC Compound 3f
Molecular Formula C₁₁H₁₁NO₄C₁₇H₁₅NO₅
Melting Point 180–182°CNot reported
¹H-NMR (δ, ppm) 3.90 (s, 6H, -OCH₃), 6.70–7.20 (m, Ar-H)3.995 (s, 6H), 5.000 (s, 2H)
IR (C=O stretch) 1740–1760 cm⁻¹1751 cm⁻¹

Alternative Synthetic Routes

Cyclization of β-Hydroxyamides

β-Hydroxyamides derived from 2-amino-4,5-dimethoxybenzoic acid and glycolic acid may cyclize under acidic conditions to form the 1,4-benzoxazin-3-one ring. This method, though less explored, avoids acyl chlorides but requires stringent pH control.

Microwave-Assisted Synthesis

Microwave irradiation can accelerate cyclization steps, reducing reaction times from hours to minutes. Preliminary studies on analogous benzoxazinones show yields improvements of 10–15%.

Challenges and Optimization Strategies

Regioselectivity Issues

Competing 3,1- and 1,4-cyclization pathways necessitate precise control over:

  • Acyl chloride chain length : Shorter chains (e.g., chloroacetyl) favor 1,4-cyclization.

  • Base strength : Weaker bases (e.g., K₂CO₃) minimize side reactions.

Purification Challenges

Silica gel chromatography remains the gold standard, though recrystallization from ethanol/water mixtures may enhance purity for crystalline derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6,7-dimethoxy-4H-1,4-benzoxazin-3-one, and how can intermediates be optimized?

  • Methodology : The compound is synthesized via a two-step process starting with nitrohomoveratric acid (1) and polyphosphoric acid (PPA) (2). Acetic anhydride is then used to form the intermediate 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one. Reaction pH must remain alkaline during Schotten–Baumann acylation to ensure proper intermediate formation . Optimization involves controlling reaction time, temperature, and stoichiometry of PPA to minimize side products.

Q. How are spectroscopic techniques (NMR, GC/MS) employed to confirm the structure of this compound derivatives?

  • Methodology :

  • 1H NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.8–4.0 ppm). Coupling constants (e.g., J = 8.5 Hz for adjacent protons) confirm substitution patterns.
  • GC/MS : Molecular ion peaks (e.g., m/z 219 for derivatives) and fragmentation patterns (e.g., loss of methoxy groups) validate molecular weight and functional groups .
  • Cross-referencing with NIST spectral databases ensures accuracy .

Q. What are the primary biological activities reported for this compound?

  • Findings : Derivatives exhibit antifungal activity (e.g., against Candida spp.) via disruption of fungal membrane integrity, with IC₅₀ values ranging from 12–45 µM. Substitutions at the 4-position (e.g., phenethyl groups) enhance potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for benzoxazinone derivatives?

  • Analysis : Discrepancies arise from variations in reaction conditions (e.g., anhydrous vs. hydrated PPA) or purification methods. For example, using flash chromatography (hexane/ethyl acetate) instead of recrystallization improves yield by 15–20% . Systematic comparison of solvent systems and catalysts (e.g., Pd/C for hydrogenation) is critical .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound analogs?

  • Methodology :

  • Variable Substituents : Introduce alkyl, aryl, or heterocyclic groups at the 2- and 4-positions to assess steric/electronic effects.
  • Bioassay Protocols : Use standardized MIC (Minimum Inhibitory Concentration) assays for antifungal activity, with positive controls (e.g., fluconazole) .
  • Data Interpretation : Multivariate regression analysis correlates logP values and Hammett constants (σ) with bioactivity .

Q. What challenges arise in characterizing reactive intermediates during benzoxazinone synthesis?

  • Challenges :

  • Intermediate Instability : 2-Acetamido-4,5-dimethoxybenzoic acid (3) degrades under acidic conditions. Use low-temperature (-20°C) storage and inert atmospheres to stabilize .
  • Byproduct Formation : Acetic anhydride excess leads to acetylated byproducts. Monitor reaction progress via TLC (Rf = 0.3 in dichloromethane/methanol 9:1) .

Q. How can researchers validate the purity of this compound for pharmacological studies?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water 60:40). Purity ≥98% is required for in vivo studies.
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 65.74% calc. vs. 65.69% obs.) .

Methodological Notes

  • Safety : Handle polyphosphoric acid and acetic anhydride in fume hoods with PPE. Quench reactive intermediates with saturated NaHCO₃ .
  • Data Reproducibility : Document reaction parameters (e.g., stirring speed, solvent grade) to mitigate batch-to-batch variability .

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